(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that combines the structural features of benzo[d]thiazole, azetidine, and indole These components are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets by binding to their active sites, thereby modulating their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone are largely determined by its interactions with various biomolecules. The indole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biochemical reactions . Similarly, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the metabolism of Mycobacterium tuberculosis .
Cellular Effects
The cellular effects of this compound are likely to be diverse, given the broad range of biological activities associated with indole and benzothiazole derivatives . These effects could include impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific details about the cellular effects of this particular compound are not currently available in the literature.
Molecular Mechanism
Given the known activities of indole and benzothiazole derivatives, it is possible that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and indole intermediates. The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzo[d]thiazole and indole intermediates under controlled conditions. The final step involves the coupling of these intermediates to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound’s structural features make it a candidate for biological studies, particularly in understanding its interactions with biological macromolecules. It can be used in assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its components, benzo[d]thiazole and indole, are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Researchers explore its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
- (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide
Uniqueness
What sets (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone apart from similar compounds is its unique combination of benzo[d]thiazole, azetidine, and indole moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVMUIWGMQJSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.